molecular formula C10H22S B3050982 tert-Decanethiol CAS No. 30174-58-4

tert-Decanethiol

Cat. No. B3050982
CAS RN: 30174-58-4
M. Wt: 174.35 g/mol
InChI Key: CXAQLKBZAORQNK-UHFFFAOYSA-N
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Description

Tert-Decanethiol is a sulfur-containing organic compound that is widely used in scientific research due to its unique chemical properties. This compound is a colorless liquid with a strong odor and is soluble in organic solvents. Tert-Decanethiol is also known as tert-decyl mercaptan and has the chemical formula C10H22S.

Scientific Research Applications

Sensor Technology

  • Molecular Recognition Elements in Chemical Sensors

    p-tert-Butylcalix[4]arenetetrathiolate (BCAT) monolayers, which relate to tert-Decanethiol, have been examined for use as molecular recognition elements in in-situ aqueous chemical sensors. These monolayers show selectivity for alkylbenzenes and demonstrate the potential for molecular differentiation in sensor applications (Cygan et al., 1999).

  • Holographic Sensors for Gas Detection

    Tert-Butylthiol, a compound related to tert-Decanethiol, has been incorporated into holographic polymer-dispersed liquid crystals. This research aims to develop holographic sensors for detecting natural gas and liquefied petroleum gas, highlighting the utility of tert-butyl compounds in gas detection technologies (Mora et al., 2019).

Surface Chemistry

  • Study of Alkanethiol Self-Assembled Monolayers: Research involving decanethiol, a compound similar to tert-Decanethiol, includes the investigation of self-assembled monolayers (SAMs) on gold surfaces. This study is crucial for understanding the microscopic structure and properties of SAMs, which are important in nanotechnology and material science (Yu-mei, 2010).

properties

IUPAC Name

2-methylnonane-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S/c1-4-5-6-7-8-9-10(2,3)11/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAQLKBZAORQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)(C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952570
Record name 2-Methylnonane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Decanethiol

CAS RN

30174-58-4
Record name tert-Decanethiol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylnonane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-decanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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